Eprosartan Ethyl-d5 Methyl Diester
CAS No.: 1346606-20-9
Cat. No.: VC0118346
Molecular Formula: C26H30N2O4S
Molecular Weight: 471.627
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346606-20-9 |
|---|---|
| Molecular Formula | C26H30N2O4S |
| Molecular Weight | 471.627 |
| IUPAC Name | methyl 4-[[2-butyl-5-[(E)-3-oxo-3-(1,1,2,2,2-pentadeuterioethoxy)-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate |
| Standard InChI | InChI=1S/C26H30N2O4S/c1-4-6-9-24-27-17-22(15-21(26(30)32-5-2)16-23-8-7-14-33-23)28(24)18-19-10-12-20(13-11-19)25(29)31-3/h7-8,10-15,17H,4-6,9,16,18H2,1-3H3/b21-15+/i2D3,5D2 |
| Standard InChI Key | DRNXMWWTAZQPCI-XBYZVBMGSA-N |
| SMILES | CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=C(CC3=CC=CS3)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Eprosartan Ethyl-d5 Methyl Diester possesses the molecular formula C₂₆H₂₅D₅N₂O₄S and a molecular weight of 471.62 g/mol . The compound incorporates five deuterium atoms (d5) at specific ethyl and methyl positions, which are strategically placed to minimize isotopic interference while maximizing detection sensitivity in mass spectrometry .
Table 1: Key Physicochemical Properties
The deuterium labeling occurs at the ethyl (C₂H₅ → C₂D₅) and methyl (CH₃ → CD₃) groups, as confirmed by nuclear magnetic resonance (NMR) and mass spectral data . This isotopic substitution preserves the parent compound’s pharmacological activity while enabling precise tracking in biological matrices .
Synthesis and Isotopic Labeling
Synthetic Pathways
The synthesis of Eprosartan Ethyl-d5 Methyl Diester involves multi-step modifications to the parent drug, eprosartan (C₂₃H₂₄N₂O₄S). Key steps include:
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Deuteration: Introduction of deuterium at the ethyl and methyl groups via acid-catalyzed exchange reactions using deuterated solvents (e.g., D₂O, CD₃OD) .
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Esterification: Conversion of carboxylic acid groups in eprosartan to ethyl and methyl esters using deuterated ethanol (C₂D₅OD) and methanol (CD₃OH) .
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Purification: Chromatographic separation (e.g., reverse-phase HPLC) to achieve >97% purity, as required for analytical reference standards .
Table 2: Key Synthetic Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Deuteration Temperature | 80–100°C | 85–90% |
| Esterification Catalyst | H₂SO₄ (deuterated) | 92% |
| Purification Method | Reverse-phase HPLC | >97% purity |
Deuterium incorporation is verified using high-resolution mass spectrometry (HRMS) and isotope ratio analysis .
Analytical Applications
Role in Quantitative Analysis
As an internal standard in HPLC-MS/MS, Eprosartan Ethyl-d5 Methyl Diester compensates for matrix effects and instrument variability during eprosartan quantification in plasma, urine, and tissue samples . Its deuterated structure ensures nearly identical chromatographic behavior to non-deuterated eprosartan while providing distinct mass-to-charge (m/z) ratios for detection .
Table 3: HPLC-MS/MS Parameters for Eprosartan Analysis
| Parameter | Value |
|---|---|
| Column | C18, 2.1 × 50 mm, 1.7 µm |
| Mobile Phase | 0.1% Formic acid in H₂O:ACN (70:30) |
| Retention Time | 3.2 min (Eprosartan) |
| 3.2 min (Ethyl-d5 Methyl Diester) | |
| MS Transition | 471.6 → 207.1 (Deuterated) |
| 466.6 → 202.1 (Non-deuterated) |
This method achieves a lower limit of quantification (LLOQ) of 1 ng/mL, with intra- and inter-day precision <15% .
Pharmacological and Regulatory Context
Relation to Eprosartan Mesylate
Eprosartan Ethyl-d5 Methyl Diester is structurally related to eprosartan mesylate (CAS: 144143-96-4), a clinically approved antihypertensive agent. The parent drug inhibits angiotensin II receptor type 1 (AT1) with IC₅₀ values of 9.2 nM (rat) and 3.9 nM (human), reducing blood pressure via vasodilation . The deuterated diester lacks intrinsic pharmacological activity but is indispensable for studying eprosartan’s metabolism, including the identification of acyl glucuronide metabolites .
Regulatory Status
Future Directions
Emerging Applications
Recent studies explore its utility in isotope dilution assays for quantifying eprosartan in environmental samples, addressing concerns about pharmaceutical pollution . Additionally, its role in synthesizing novel deuterated antihypertensives with improved metabolic stability is under investigation .
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